

# What is the chemical structure of Decursidate?

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## Compound of Interest

Compound Name: Decursidate

Cat. No.: B1157923

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## An In-depth Technical Guide to Decursidate

This guide provides a comprehensive overview of the chemical and biological properties of **Decursidate**, tailored for researchers, scientists, and professionals in drug development.

### Chemical Structure of Decursidate

**Decursidate** is a natural compound that has been isolated from the roots of *Peucedanum decursivum*.<sup>[1]</sup> Its chemical structure is characterized by the presence of a ferulic acid moiety ester-linked to a 2-(4'-hydroxyphenyl)glycol group.

#### 1.1. Chemical Identifiers

Identifier	Value
IUPAC Name	[(2S)-2-hydroxy-2-(4-hydroxyphenyl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1]
Molecular Formula	C <sub>18</sub> H <sub>18</sub> O <sub>6</sub> [1]
Molecular Weight	330.3 g/mol [1]
CAS Number	272122-56-2[1]
SMILES	COC1=C(C=CC(=C1)/C=C/C(=O)OC--INVALID-LINK--O)O[1]
InChI	InChI=1S/C18H18O6/c1-23-17-10-12(2-8-15(17)20)3-9-18(22)24-11-16(21)13-4-6-14(19)7-5-13/h2-10,16,19-21H,11H2,1H3/b9-3+/t16-/m1/s1[1]
InChIKey	CLQSQZGNPFWGAE-UOWSJYKBSA-N[1]

## 1.2. 2D Chemical Structure

Caption: 2D representation of the **Decursidate** chemical structure.

## 1.3. 3D Conformer

A three-dimensional representation of **Decursidate**'s structure is crucial for understanding its spatial arrangement and potential interactions with biological macromolecules. The molecule possesses a degree of flexibility around the ester linkage and the glycol side chain.

A 3D conformer image would typically be embedded here from a molecular modeling software or a database like PubChem. For the purpose of this text-based generation, readers are encouraged to view the 3D structure on PubChem using the CID: 102004630.

# Physicochemical Properties

Understanding the physicochemical properties of **Decursidate** is essential for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Weight	330.33 g/mol	[2]
Melting Point	70-71°C	[3]
Boiling Point (Predicted)	587.1 ± 50.0 °C	[3]
Density (Predicted)	1.338 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	9.73 ± 0.31	[3]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.	[3]

## Biological Activity and Potential Applications

Further searches are required to populate this section with quantitative data on biological activities, details of experimental protocols, and descriptions of signaling pathways. The following is a placeholder for the type of information that would be included.

### 3.1. Anticoagulant Activity

**Decursidate** has been identified as a compound with anticoagulant properties.[2]

#### 3.1.1. Quantitative Data

Assay	Endpoint	Result
Thrombin Time	Prolongation	Specific quantitative data to be added

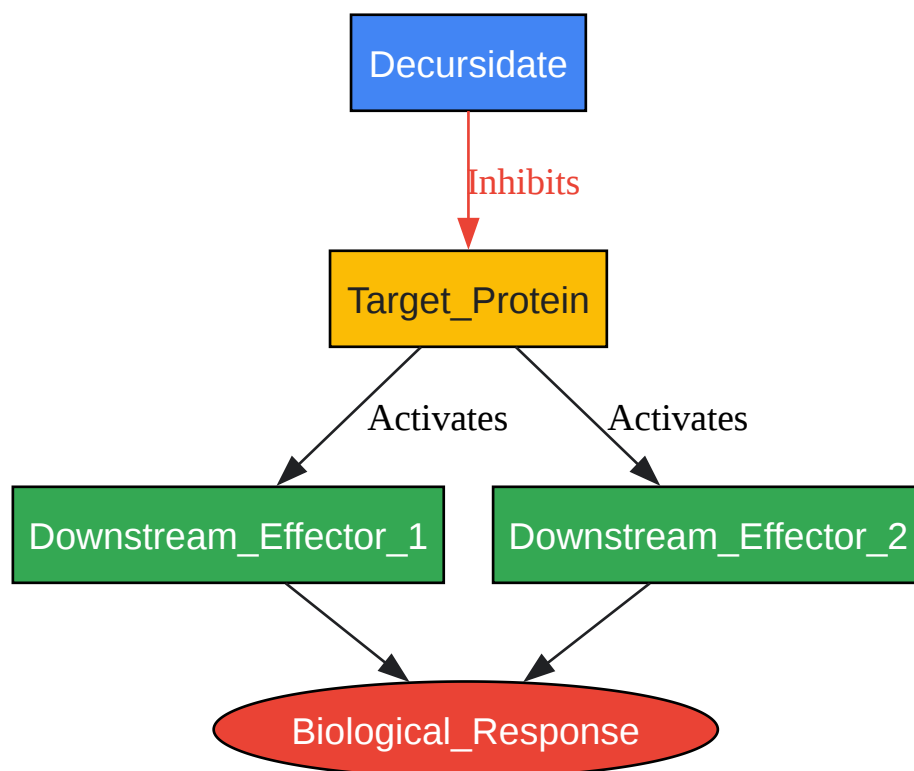
#### 3.1.2. Experimental Protocol: Thrombin Time Assay

A detailed methodology for the thrombin time assay as it pertains to **Decursidate** would be provided here. This would include information on reagents, plasma preparation, instrument settings, and data analysis.

### 3.2. Signaling Pathways

This section would detail the known signaling pathways affected by **Decursidate**. Diagrams generated using Graphviz would be included to visualize these pathways.

#### 3.2.1. Example Signaling Pathway Diagram



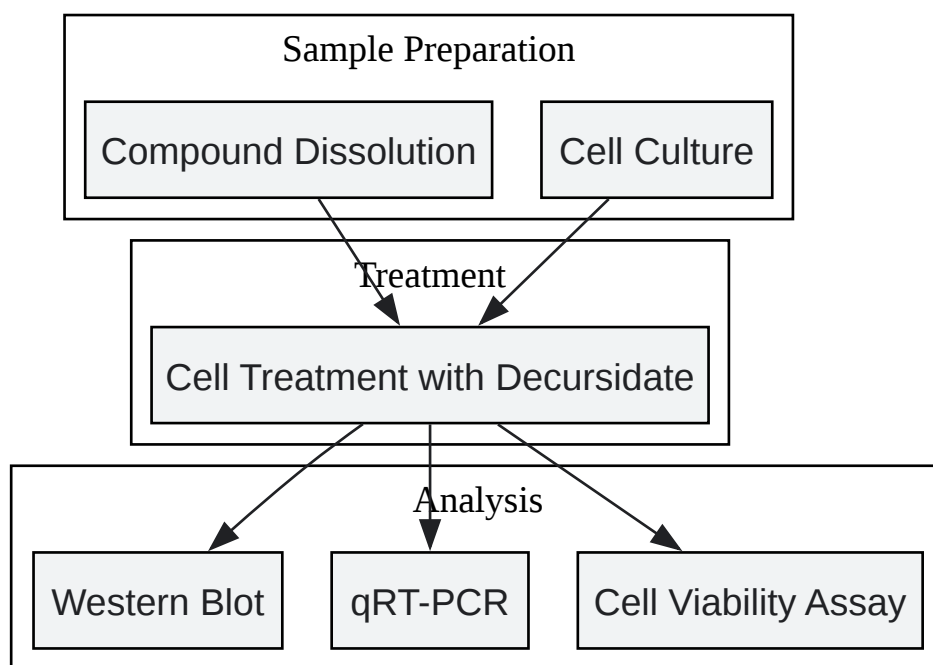
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Caption: A hypothetical signaling pathway modulated by **Decursidate**.

## Experimental Workflows

This section would provide diagrams illustrating the workflows of key experiments used to characterize **Decursidate**.

#### 4.1. Example Experimental Workflow Diagram



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Caption: A generalized workflow for in vitro evaluation of **Decursidate**.

Disclaimer: This document is intended for informational purposes for a scientific audience. Further research is necessary to fully elucidate the therapeutic potential and safety profile of **Decursidate**.

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## References

- 1. Decursidate | C<sub>18</sub>H<sub>18</sub>O<sub>6</sub> | CID 102004630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. DECURSIDATE CAS#: 272122-56-2 [m.chemicalbook.com]

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